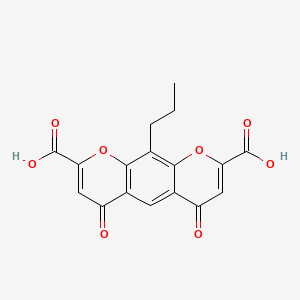
Ambicromil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambicromil is used for the treatment of allergic rhinitis.
Applications De Recherche Scientifique
1. Neuromuscular Research
Ambicromil's relevance in neuromuscular research is highlighted by its use in studies focusing on neuromuscular blocking and reversal agents. For example, acceleromyography (AMG), used in neuromuscular research, has been compared with mechanomyography (MMG) for establishing dose-response relationships using drugs like rocuronium, which is similar in application to Ambicromil (Claudius, Skovgaard, & Viby-Mogensen, 2009).
2. Development of Electrochemical Cells
In the field of electrochemical research, Ambicromil may find applications similar to those of additive manufacturing (AM) technologies. AM's ability to create complex features and its rapid prototyping capabilities can be paralleled in the development and testing of compounds like Ambicromil (Whittingham et al., 2021).
3. Drug Potency Evaluation
The use of AMG in determining drug potency is also relevant to Ambicromil. Studies have attempted to determine if AMG-derived ED50/95 values are interchangeable with those measured with traditional neuromuscular monitors, which could be applicable to Ambicromil's evaluation (Kopman, Chin, & Moe, 2005).
4. Additive Manufacturing of Metallic Components
Similarly, the research in additive manufacturing of metallic components provides insights into the complex processes and properties that may be applicable to the development and analysis of compounds like Ambicromil. This includes understanding the physical processes and metallurgical structure, which can be analogous to chemical compound development (DebRoy et al., 2018).
5. Airborne Particle Analysis
In atmospheric science, mass spectrometric techniques used for the real-time measurement and characterization of aerosols could provide methodologies relevant to the analysis of airborne forms of Ambicromil or its analogs (Canagaratna et al., 2007).
Propriétés
Numéro CAS |
58805-38-2 |
|---|---|
Nom du produit |
Ambicromil |
Formule moléculaire |
C17H12O8 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
4,6-dioxo-10-propylpyrano[3,2-g]chromene-2,8-dicarboxylic acid |
InChI |
InChI=1S/C17H12O8/c1-2-3-7-14-8(10(18)5-12(24-14)16(20)21)4-9-11(19)6-13(17(22)23)25-15(7)9/h4-6H,2-3H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
WEQNUNAIQXHGHB-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(O2)C(=O)O |
SMILES canonique |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(O2)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
58805-57-5 (di-Na salt) 71144-97-3 (Ca[1:1] salt) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ambicromil FPL 58668 FPL-58668 probicromil probicromil calcium (1:1) salt probicromil disodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



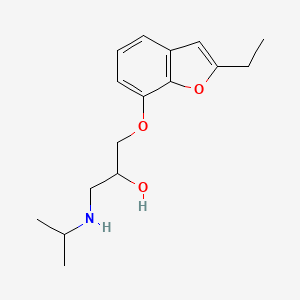
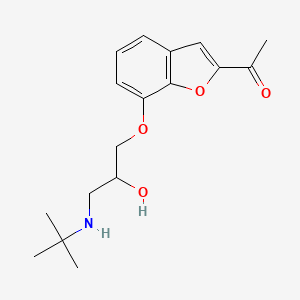

![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide](/img/structure/B1666943.png)

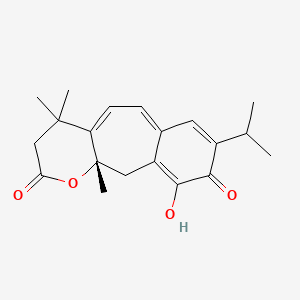

![(2R,6S,13aR,14aR,16aS,Z)-6-(((Cyclopentyloxy)carbonyl)amino)-2-((2-(2-isobutyramidothiazol-4-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxylic acid](/img/structure/B1666951.png)
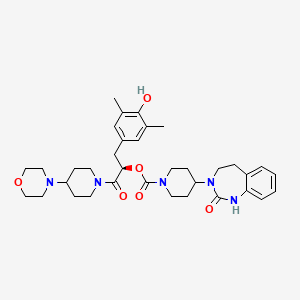
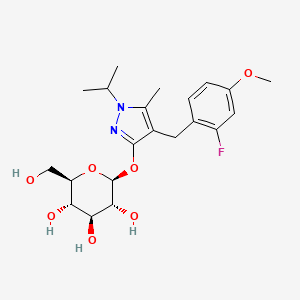
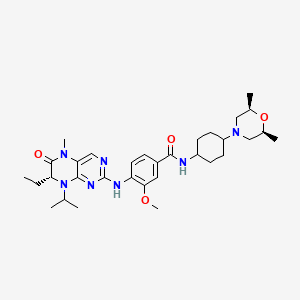
![2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1666957.png)
![3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1666958.png)
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)